N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a structurally complex organic compound featuring:
- A 1,3,4-thiadiazole ring, known for its broad pharmacological properties .
- A benzylsulfanyl substituent at the 5-position of the thiadiazole ring, which enhances lipophilicity and may improve membrane permeability .
This compound has demonstrated antimicrobial and anticancer activities in preliminary studies, likely due to its ability to interact with cellular targets such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways . Its synthesis typically involves condensation reactions between thiadiazole intermediates and functionalized pyridazine-carboxamide derivatives, optimized for yields exceeding 70% in some protocols .
Properties
Molecular Formula |
C20H15N5O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15N5O2S2/c26-16-11-12-25(15-9-5-2-6-10-15)24-17(16)18(27)21-19-22-23-20(29-19)28-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,21,22,27) |
InChI Key |
RYEFGUGOYVLVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzylsulfanyl group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
The compound's structure incorporates a thiadiazole moiety, which is known for its anticancer properties. Recent studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells and target specific metabolic pathways involved in tumor growth.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of related thiadiazole compounds against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:
- A derivative with a 4-methyl piperazine moiety showed an IC50 value of 51.56 µg/mL against MCF-7 cells, indicating moderate activity.
- Substituting this moiety with more lipophilic groups significantly improved potency, with some derivatives achieving IC50 values as low as 2.32 µg/mL .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of compounds containing the thiadiazole scaffold. Studies have shown that certain derivatives exhibit significant anticonvulsant effects in animal models.
Research Findings
The anticonvulsant activity is often evaluated using the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test:
- Compounds derived from 1,3,4-thiadiazoles have shown promising results in these tests, indicating their potential as therapeutic agents for epilepsy and other seizure disorders .
Other Therapeutic Applications
Beyond anticancer and anticonvulsant activities, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide may also possess other pharmacological properties:
- Antimicrobial Activity : Some studies suggest that thiadiazole derivatives exhibit antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : The compound may also play a role in reducing inflammation through modulation of inflammatory pathways.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of signal transduction pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness emerges when compared to analogs with variations in the thiadiazole substituents, pyridazine modifications, or alternative core structures. Below is a systematic comparison:
Variations in Thiadiazole Sulfanyl Substituents
The benzylsulfanyl group distinguishes the target compound from analogs with alkyl or fluorinated substituents:
Key Insight : The benzylsulfanyl group provides a balance between lipophilicity and steric bulk, optimizing target binding and cellular uptake compared to shorter alkyl chains (e.g., ethyl) or unsaturated groups (e.g., allyl) .
Modifications to the Pyridazine Core
Replacement of the dihydropyridazine moiety with other heterocycles alters pharmacological profiles:
Key Insight : The dihydropyridazine core in the target compound offers a unique conformation for hydrogen bonding with biological targets, unlike rigid planar systems (e.g., quinazoline) or sulfur-containing heterocycles (e.g., oxathiine) .
Substituent Effects on the Phenyl Ring
The phenyl group at the 1-position of the pyridazine ring influences electronic and steric properties:
Key Insight : The unsubstituted phenyl group in the target compound avoids metabolic deactivation pathways associated with halogenated analogs (e.g., 4-chloro or 4-fluoro) while maintaining sufficient hydrophobicity for target engagement .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a thiadiazole ring and a dihydropyridazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4OS2 |
| Molecular Weight | 384.46 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)N)C1=NN=C(S1)SCC2=CC=CC=C2 |
Biological Activity
The biological activity of this compound can be attributed to its structural features which interact with various biological targets. Research indicates that derivatives of thiadiazole and pyridazine compounds exhibit significant pharmacological properties.
Antimicrobial Activity
Studies have demonstrated that compounds containing the thiadiazole moiety possess notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various strains have shown effective inhibition:
- Staphylococcus aureus : MIC = 6.12 μM
- Escherichia coli : MIC = 25 μM
The presence of the benzylsulfanyl group enhances the lipophilicity and overall bioactivity of the compound, allowing for better membrane penetration and interaction with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been investigated through various cell line assays:
- Cell Lines Tested : A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358.
In vitro studies revealed that the compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 9.48 |
| HCC827 | 5.48 |
| NCI-H358 | 16.00 |
These results suggest that the compound may disrupt critical cellular pathways involved in tumor growth .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival of pathogens or cancer cells.
- DNA Interaction : Binding studies indicate potential interactions with DNA, disrupting replication processes.
- Cell Cycle Arrest : Evidence suggests that it may induce apoptosis in cancer cells through activation of intrinsic pathways .
Case Studies
Several studies have been conducted to further elucidate the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy against a panel of bacterial strains using broth microdilution methods. The results confirmed significant activity against both Gram-positive and Gram-negative bacteria.
Study 2: Antitumor Activity
In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
